3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile” is a complex organic molecule that contains a piperidine ring. Piperidine is a common structure in many pharmaceuticals and plays a significant role in drug design .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine rings are common in many pharmaceuticals and play a significant role in drug design .Scientific Research Applications
Synthetic Methodologies and Novel Compounds
One prominent application of compounds related to 3-(3-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is in the synthesis of complex organic structures. For instance, the reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles, in the presence of piperidine, leads to novel oxaspiro and oxopyrrolidine derivatives. These reactions showcase the compound's utility in creating intricate molecular architectures with potential for further chemical exploration (Xie, Sun, & Yan, 2014). Additionally, the synthesis of thiazolopyridine derivatives involving piperidine highlights the compound's role in generating heterocyclic structures with various applications in pharmaceuticals and materials science (Lamphon et al., 2004).
Medicinal Chemistry and Therapeutic Potential
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The synthesis of new trisubstituted 4-aminopiperidines from related compounds suggests applications as PAF-receptor antagonists, indicating the role of these compounds in developing new treatments for diseases related to platelet aggregation and inflammation (Benmehdi, Lamouri, Serradji, Pallois, & Heymans, 2008). Another study involving the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlights the exploration of oxadiazole-bearing compounds for their antibacterial properties, underscoring the potential of these derivatives in addressing antibiotic resistance (Khalid et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
The piperidine ring was essential for chiral optimization . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Piperidine derivatives have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Properties
IUPAC Name |
3-[3-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSFOVJOTLXHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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